4-(4-ethylphenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide
Overview
Description
4-(4-ethylphenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide is an organic compound that features both an ethylphenoxy group and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethylphenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide typically involves a multi-step process. One common route includes the following steps:
Formation of 4-ethylphenol: This can be achieved through the alkylation of phenol with ethyl bromide in the presence of a base such as potassium carbonate.
Etherification: The 4-ethylphenol is then reacted with 4-bromobutanoyl chloride to form 4-(4-ethylphenoxy)butanoyl chloride.
Amidation: Finally, the 4-(4-ethylphenoxy)butanoyl chloride is reacted with 3-(trifluoromethyl)aniline in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-ethylphenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 4-(4-ethylphenoxy)-N-[3-(trifluoromethyl)phenyl]butanoic acid.
Reduction: Formation of 4-(4-ethylphenoxy)-N-[3-(trifluoromethyl)phenyl]butanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-ethylphenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with unique properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 4-(4-ethylphenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it a valuable pharmacophore in drug design.
Comparison with Similar Compounds
Similar Compounds
4-(4-ethylphenoxy)-N-phenylbutanamide: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activity.
4-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide: Contains a methyl group instead of an ethyl group, which can affect its reactivity and interactions.
4-(4-ethylphenoxy)-N-[4-(trifluoromethyl)phenyl]butanamide: The position of the trifluoromethyl group is different, leading to variations in its chemical behavior.
Uniqueness
The presence of both the ethylphenoxy and trifluoromethylphenyl groups in 4-(4-ethylphenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide imparts unique chemical properties, such as increased hydrophobicity and electronic effects, which can enhance its performance in various applications compared to similar compounds.
Properties
IUPAC Name |
4-(4-ethylphenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO2/c1-2-14-8-10-17(11-9-14)25-12-4-7-18(24)23-16-6-3-5-15(13-16)19(20,21)22/h3,5-6,8-11,13H,2,4,7,12H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHVACRUCMNQPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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